molecular formula C18H13FN4O2S B2832310 N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 946202-57-9

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2832310
CAS No.: 946202-57-9
M. Wt: 368.39
InChI Key: GSYOSBAKNPZASW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-yl, which is a common structure in many organic compounds . These compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have shown promise in antimicrobial activity. Studies have demonstrated the synthesis of related compounds and their efficacy against various microbial strains. For example, a series of compounds synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were evaluated for their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal microbial strains, with certain derivatives displaying significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticancer Activity

Fluoro-substituted benzothiazole compounds, similar in structure to the queried compound, have been investigated for their potential anticancer properties. For instance, a novel fluoro-substituted benzo[b]pyran showed anti-lung cancer activity. The synthesized compounds were tested against three cell lines of human cancer (lung, breast, and CNS cancer) and showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antituberculosis Activity

Derivatives of the compound have shown promising results in combating tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, demonstrating significant activity against Mycobacterium tuberculosis. One such compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, exhibited activity against all tests, including the MS GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity, showing promise as a potential antituberculosis agent (Jeankumar et al., 2013).

Polyamide Synthesis

The compound's derivatives have also been utilized in the synthesis of polymers. For instance, a study focused on the synthesis of aromatic polyamides based on bis(ether carboxylic acid)s, which involved the reaction of potassium phenolate with p-fluorobenzonitrile, followed by alkaline hydrolysis. The resultant polyamides had inherent viscosities and were soluble in polar aprotic solvents. They displayed good thermal stability and were used to cast transparent, flexible, and tough films, indicating their potential in material science applications (Hsiao & Chang, 1996).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-8-14(22-25-11)17(24)23(10-12-4-3-7-20-9-12)18-21-16-13(19)5-2-6-15(16)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYOSBAKNPZASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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